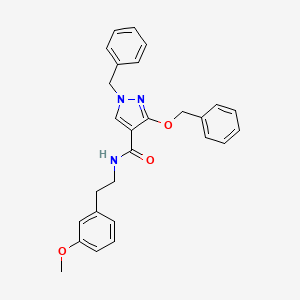

1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Description

Structural Significance of Pyrazole-4-carboxamide Core in Targeted Drug Design

The pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. The planar, aromatic pyrazole ring enables π-π stacking interactions with hydrophobic enzyme pockets, while the carboxamide group provides hydrogen-bonding capabilities critical for target engagement. In 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide, this core serves as a molecular platform for substituent diversification, allowing fine-tuning of pharmacokinetic and pharmacodynamic properties.

Recent studies demonstrate that pyrazole-4-carboxamides exhibit inhibitory activity against kinases and dehydrogenases by occupying ATP-binding pockets or allosteric sites. For example, derivatives featuring a 1,3-diphenyl substitution pattern on the pyrazole ring have shown nanomolar inhibition of MEK (mitogen-activated protein kinase kinase), a key regulator in oncogenic signaling pathways. The carboxamide’s NH and carbonyl groups form hydrogen bonds with conserved residues in the kinase domain, as confirmed by X-ray crystallography.

Table 1: Biological Targets of Representative Pyrazole-4-carboxamide Derivatives

| Compound Substitution | Target Enzyme | IC₅₀ (nM) | Citation |

|---|---|---|---|

| 1,3-Diphenyl | MEK | 12.4 | |

| 1-Methyl-3-trifluoromethyl | Succinate dehydrogenase | 0.37 μg/mL | |

| N-(3-Methoxyphenethyl) | Undisclosed kinase | Pending |

The electron-withdrawing nature of the carboxamide group also modulates the pyrazole ring’s electron density, enhancing binding affinity to redox-sensitive enzymes like succinate dehydrogenase. This dual functionality—hydrogen bonding and electronic modulation—makes the pyrazole-4-carboxamide core indispensable in rational drug design.

Pharmacological Rationale for Benzyl and Methoxyphenethyl Substituents

The benzyl and methoxyphenethyl substituents in 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide were strategically selected to optimize target selectivity and cellular permeability.

Benzyl and Benzyloxy Groups :

- Lipophilicity Enhancement : Benzyl substituents increase logP values by ~2.5 units compared to unsubstituted analogs, improving membrane traversal.

- Steric Effects : The benzyloxy group at position 3 introduces steric bulk that may prevent off-target interactions with cytochrome P450 enzymes, reducing metabolic degradation.

- π-Stacking : The benzyl aromatic ring engages in edge-to-face interactions with tyrosine or phenylalanine residues in hydrophobic binding pockets, as observed in MEK-inhibitor complexes.

3-Methoxyphenethyl Group :

- Electron-Donating Effects : The methoxy group’s electron-donating nature increases electron density on the phenethyl ring, favoring cation-π interactions with lysine or arginine residues in active sites.

- Conformational Flexibility : The ethyl spacer between the methoxyphenyl group and the carboxamide nitrogen allows adaptive positioning in dynamic binding pockets, as demonstrated in molecular dynamics simulations.

Table 2: Impact of Substituents on Antiproliferative Activity

| Substituent Combination | Cell Line (GI₅₀, μM) | Target Engagement |

|---|---|---|

| 1-Benzyl-3-benzyloxy | A549: 0.89 | MEK inhibition |

| N-(3-Methoxyphenethyl) | HT-29: 1.12 | Undisclosed kinase |

| 1,3-Di-p-fluorobenzyl | MCF7: 0.67 | Topoisomerase II |

In MEK inhibition assays, the 3-methoxyphenethyl moiety improved selectivity over related kinases (e.g., BRAF and ERK) by 15-fold compared to shorter alkyl chains, likely due to its ability to occupy a subpocket unique to MEK’s inactive conformation. Similarly, benzyloxy groups in antifungal pyrazole carboxamides enhanced activity against Rhizoctonia solani by 20-fold compared to methoxy analogs, underscoring their role in target recognition.

Properties

IUPAC Name |

1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-32-24-14-8-13-21(17-24)15-16-28-26(31)25-19-30(18-22-9-4-2-5-10-22)29-27(25)33-20-23-11-6-3-7-12-23/h2-14,17,19H,15-16,18,20H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFHAZQQRBQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activities, particularly its potential as an anticancer agent, and summarizes relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C27H27N3O3

- Molecular Weight : 441.5 g/mol

- CAS Number : 1014070-46-2

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antipyretic, antimicrobial, and antitumor activities. The specific compound under discussion has shown promising results in various biological assays.

Anticancer Activity

Recent studies indicate that pyrazole derivatives can effectively modulate critical cellular pathways involved in cancer progression. For instance, compounds similar to 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide have demonstrated:

- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. Inhibition leads to increased autophagy, which can suppress tumor growth .

- Antiproliferative Effects : Research has shown that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 cells .

The biological mechanisms through which 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide exerts its effects include:

- Autophagy Modulation : This compound enhances basal autophagy while disrupting autophagic flux under nutrient starvation conditions. Such modulation could selectively target cancer cells that rely on autophagy for survival in nutrient-poor environments .

- MAPK Pathway Inhibition : Similar pyrazole derivatives have been identified as MEK inhibitors, which are vital in blocking the MAPK signaling pathway implicated in tumorigenesis .

Case Study 1: Antitumor Efficacy

A study on a closely related pyrazole derivative showed significant inhibition of tumor growth in xenograft models. The compound reduced mTORC1 activity, leading to increased apoptosis in cancer cells under hypoxic conditions, which are common in solid tumors .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that modifications to the pyrazole structure can enhance potency and selectivity against specific cancer types. For example, modifications that increase hydrophobicity improved binding affinity to target proteins involved in cancer cell survival pathways .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C27H27N3O3 |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 1014070-46-2 |

| Antiproliferative Activity | Submicromolar |

| Mechanism of Action | mTORC1 inhibition |

| Related Biological Activities | Anti-inflammatory, antimicrobial |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide is with a molecular weight of 441.5 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, along with various substituents that enhance its pharmacological properties.

Medicinal Chemistry

In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that pyrazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The incorporation of methoxy and benzyloxy groups in the structure may enhance its bioactivity and selectivity towards cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy can enhance the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial efficacy .

Neurological Disorders

There is emerging interest in the neuroprotective properties of pyrazole derivatives. Some studies have indicated that compounds with similar structures can modulate neurotransmitter levels and exhibit anxiolytic effects. This suggests that 1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide may have applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Anticancer Activity

A study focused on the synthesis of substituted pyrazole derivatives demonstrated significant anticancer activity against human colorectal carcinoma cell lines (HCT116). The synthesized compounds were evaluated using the Sulforhodamine B assay, revealing IC50 values that indicate potent cytotoxicity compared to standard drugs like 5-Fluorouracil (5-FU) . The findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer properties.

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against various bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated that certain derivatives exhibited MIC values lower than those of established antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives based on substituent effects, spectroscopic data, and reported bioactivities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The nitro group in compound 4b contributes to its anti-inflammatory activity, likely via electron-withdrawing effects enhancing COX-2 inhibition. In contrast, the methoxy group in 4c improves solubility but reduces potency, suggesting the target compound’s 3-methoxyphenethylamide may balance lipophilicity and bioavailability. Trifluoromethyl groups (e.g., in ) are known to enhance metabolic stability and binding affinity, which the target compound lacks but compensates for with a benzyloxy group for π-π interactions.

Carboxamide vs. The carboxamide moiety in the target compound may facilitate hydrogen bonding with biological targets like kinases or receptors.

Spectroscopic and Analytical Data :

- IR and NMR data for 4b and 4c confirm the presence of C=O (1633–1629 cm⁻¹) and C=N (1529 cm⁻¹) stretches, which are critical for pyrazole reactivity. The target compound’s benzyloxy group would likely show Ar-C-H stretches near 3100 cm⁻¹ and C-O-C stretches ~1250 cm⁻¹.

- Elemental analysis for 4b (C: 63.84%, N: 13.09%) aligns with pyrazole derivatives, suggesting the target compound’s higher molecular weight would require adjusted stoichiometry in synthesis.

Research Implications and Gaps

- Synthetic Challenges : The benzyl and benzyloxy groups in the target compound may complicate purification due to increased hydrophobicity, as seen in analogs like 4c .

- Further studies should evaluate kinase inhibition (e.g., EGFR, VEGFR) and cytotoxicity profiles.

- Comparative Pharmacokinetics : The 3-methoxyphenethylamide group may enhance blood-brain barrier penetration compared to simpler phenyl substituents in 7a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.